4-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one
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Overview
Description
4-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of brominated indenones This compound is characterized by the presence of a bromine atom at the 4th position, an ethoxymethylidene group at the 2nd position, and a dihydroindenone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one typically involves the bromination of an appropriate indenone precursor followed by the introduction of the ethoxymethylidene group. One common method involves the use of bromine or a brominating agent such as pyridine hydrobromide perbromide to achieve selective bromination at the 4th position. The ethoxymethylidene group can be introduced through a condensation reaction with ethyl formate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted indenones.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydroindenone derivatives.
Scientific Research Applications
4-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and ethoxymethylidene group contribute to its reactivity and ability to form covalent bonds with biological molecules. This compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methoxyaniline
- 4-Bromo-2,5-dimethoxyphenethylamine
- 4-Bromo-2-methoxybenzaldehyde
Uniqueness
4-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern and the presence of both bromine and ethoxymethylidene groups. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C12H11BrO2 |
---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
(2E)-4-bromo-2-(ethoxymethylidene)-3H-inden-1-one |
InChI |
InChI=1S/C12H11BrO2/c1-2-15-7-8-6-10-9(12(8)14)4-3-5-11(10)13/h3-5,7H,2,6H2,1H3/b8-7+ |
InChI Key |
RHSVNKOVXHWFHM-BQYQJAHWSA-N |
Isomeric SMILES |
CCO/C=C/1\CC2=C(C1=O)C=CC=C2Br |
Canonical SMILES |
CCOC=C1CC2=C(C1=O)C=CC=C2Br |
Origin of Product |
United States |
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